molecular formula C10H11FN4O5 B13853058 9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine

9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine

Cat. No.: B13853058
M. Wt: 286.22 g/mol
InChI Key: RHLSRGWIGPHHJW-FJFJXFQQSA-N
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Description

9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine is a synthetic nucleoside analog with significant applications in the fields of antiviral and anticancer research. This compound is known for its ability to interfere with nucleic acid metabolism, making it a valuable tool in the study of cellular processes and the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine typically involves the fluorination of a suitable precursor. One common method includes the direct fluorination of 2-N-acetyl-6-O-(4-nitrophenyl)ethyl-9-(3’,5’-di-O-trityl-2’-O-trifyl-beta-D-ribofuranosyl)guanine with potassium fluoride (KF) in the presence of a phase transfer catalyst such as Kryptofix 2.2.2 in dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleosides .

Scientific Research Applications

9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. This compound is phosphorylated by cellular kinases to its active triphosphate form, which competes with natural nucleotides for incorporation into DNA and RNA. This incorporation leads to chain termination and inhibition of nucleic acid synthesis, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine is unique due to its specific structure, which allows it to be selectively incorporated into nucleic acids, leading to potent antiviral and anticancer effects. Its fluorine atom enhances its stability and bioactivity compared to other nucleoside analogs .

Properties

Molecular Formula

C10H11FN4O5

Molecular Weight

286.22 g/mol

IUPAC Name

9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one

InChI

InChI=1S/C10H11FN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6+,9-/m1/s1

InChI Key

RHLSRGWIGPHHJW-FJFJXFQQSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)F

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F

Origin of Product

United States

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